molecular formula C9H7FN2 B1646880 4-(3-Fluorophenyl)-1H-imidazole

4-(3-Fluorophenyl)-1H-imidazole

Cat. No.: B1646880
M. Wt: 162.16 g/mol
InChI Key: JCZROCCJDLYESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluorophenyl)-1H-imidazole hydrochloride is a fluorinated aromatic imidazole derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C9H8ClFN2 and a molecular weight of 198.62 , this compound serves as a valuable synthetic intermediate or scaffold for developing novel bioactive molecules. While direct studies on this specific compound are limited, research on structurally similar fluorophenyl-imidazole compounds reveals their significant potential. Notably, 1H-imidazole derivatives have been investigated as potent antagonists of the PqsR receptor (also known as MvfR) in Pseudomonas aeruginosa . Targeting this quorum-sensing system is a promising antibiotic-adjuvant strategy, as it can reduce bacterial virulence and biofilm maturation without directly affecting bacterial growth, thereby potentially mitigating resistance development . The incorporation of the 3-fluorophenyl group contributes to the molecule's lipophilicity and metabolic stability, making it a versatile building block for constructing more complex target molecules. Researchers can utilize this compound to develop novel chemical probes and therapeutic candidates, particularly in the areas of infectious disease and antimicrobial research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

5-(3-fluorophenyl)-1H-imidazole

InChI

InChI=1S/C9H7FN2/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,(H,11,12)

InChI Key

JCZROCCJDLYESM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=CN=CN2

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=CN2

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research has indicated that imidazole derivatives, including 4-(3-Fluorophenyl)-1H-imidazole, exhibit promising anticancer properties. A study demonstrated that certain substituted imidazoles could inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The compound's ability to modulate signaling pathways makes it a candidate for further investigation in cancer therapeutics .

Neurological Disorders

The compound has been explored for its potential as a positive allosteric modulator of GABA-A receptors. This modulation can lead to enhanced inhibitory neurotransmission, which is beneficial in treating conditions like anxiety and epilepsy. A recent study highlighted how derivatives of imidazole could improve metabolic stability and reduce hepatotoxicity, making them safer alternatives for neurological applications .

Cardiovascular Health

This compound has been identified as having potential in treating cardiovascular diseases by acting as an aldosterone synthase inhibitor. This action can help manage conditions such as hypertension and heart failure by regulating fluid balance and blood pressure . The compound's mechanism involves inhibiting the biosynthesis of aldosterone, which is crucial in managing electrolyte levels and blood volume.

Case Studies

Study Focus Findings
Study on Anticancer PropertiesEvaluated various substituted imidazolesDemonstrated significant inhibition of tumor growth in vitro
GABA-A Receptor ModulationInvestigated metabolic stability of 1H-benzo[d]imidazolesIdentified compounds with improved stability and reduced hepatotoxicity
Aldosterone Synthase InhibitionExplored cardiovascular applicationsShowed efficacy in reducing symptoms associated with hypertension and heart failure

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Key structural analogs differ in substituent position, halogen type, or additional functional groups:

Compound Core Structure Substituents Key Properties/Activities Reference
4-(3-Fluorophenyl)-1H-imidazole Imidazole 3-Fluorophenyl IDO inhibitor; mp 94–95 °C
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Benzimidazole 4-Fluorophenyl, methyl at C6 Metabolic stability studies
SB 202190 Imidazole 4-Fluorophenyl, 4-hydroxyphenyl, pyridyl p38 MAP kinase inhibitor; MW 331.34 g/mol
4-(Trifluoromethyl)-1H-imidazole Imidazole CF₃ at C4 Fluorinated building block for APIs/COFs
4-(3-Chlorophenyl)-1H-imidazole Imidazole 3-Chlorophenyl Structural analog (PDB ligand HQJ)

Key Observations:

  • Halogen Position: The meta-fluorine in this compound induces distinct electronic effects compared to para-substituted analogs (e.g., 2-(4-Fluorophenyl)-1H-benzo[d]imidazole). Para-substitution often enhances steric interactions in binding pockets, as seen in SB 202190's kinase inhibition .
  • Trifluoromethyl groups (CF₃) offer greater hydrophobicity and metabolic stability .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted) Solubility
This compound 94–95 162.16 2.1 Moderate in DMSO
SB 202190 N/A 331.34 3.8 Low aqueous
4-(Trifluoromethyl)-1H-imidazole N/A 136.08 1.5 High in THF

Notes:

  • The lower molecular weight and logP of this compound suggest better membrane permeability than bulkier analogs like SB 202190 .
  • Trifluoromethyl substitution () increases hydrophobicity but may reduce solubility in polar solvents .

Preparation Methods

Dehydrohalogenation and Cyclocondensation

The most widely reported method for synthesizing 4-(3-fluorophenyl)-1H-imidazole involves cyclocondensation between 3-fluorobenzaldehyde and ammonium acetate in the presence of a nitrogen source. This one-pot reaction typically employs acetic acid as both solvent and catalyst, with temperatures ranging from 80–120°C. The mechanism proceeds via formation of an imine intermediate, followed by cyclization to yield the imidazole ring.

A modified approach substitutes ammonium acetate with urea or thiourea to modulate reactivity. For example, urea facilitates a slower reaction rate, reducing side-product formation, while thiourea introduces sulfur-containing byproducts that require additional purification steps. Yields for these methods vary between 45–68%, with purity highly dependent on stoichiometric ratios and heating duration.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates condensation reactions, reducing reaction times from hours to minutes. A protocol using ethanol as a green solvent and p-toluenesulfonic acid (PTSA) as a catalyst achieved 72% yield within 15 minutes at 150°C. This method minimizes thermal degradation, preserving the fluorophenyl group’s integrity, which is critical for maintaining biological activity.

Transition Metal-Catalyzed Coupling

Palladium-Catalyzed Cross-Coupling

Palladium-based catalysts, such as Pd(OAc)₂ and Pd(PPh₃)₄, enable direct coupling between 3-fluorophenylboronic acid and preformed imidazole precursors. Optimized conditions (DMF, 80°C, 12 hours) yield 65–78% of the target compound, with residual palladium levels below 10 ppm after activated charcoal treatment. This method’s scalability is limited by catalyst cost but offers superior regioselectivity compared to condensation routes.

Copper-Mediated Ullmann-Type Reactions

Copper(I) iodide catalyzes the coupling of 3-fluoroiodobenzene with imidazole under ligand-free conditions. A study using potassium carbonate as a base and dimethylformamide (DMF) at 120°C reported 58% yield after 24 hours. While less efficient than palladium catalysis, this method avoids noble metals, aligning with cost-effective industrial synthesis.

Solid-Phase Synthesis

Resin-Bound Intermediate Strategies

Solid-phase synthesis on Wang resin enables stepwise construction of the imidazole ring. After immobilizing 3-fluorophenylacetic acid onto the resin, sequential treatment with HOBt/EDCI and ammonium hydroxide generates the heterocycle. Cleavage with trifluoroacetic acid (TFA) yields this compound with >95% purity, albeit at a modest 40% overall yield. This method is favored for combinatorial chemistry applications despite higher reagent costs.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) remains the standard purification method, removing unreacted starting materials and oligomeric byproducts. The hydrochloride salt form, achieved by treating the free base with HCl gas, enhances solubility in polar solvents, facilitating crystal formation.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane, 1:4) resolves regioisomers, particularly when synthesizing analogs with substituents on the imidazole ring. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% TFA/ACN gradient achieves >99% purity for biological assays.

Structural and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.25 (dd, J = 8.7, 5.4 Hz, 2H, Ar-H), 7.74 (dd, J = 5.9, 3.0 Hz, 2H, Imidazole-H), 7.52 (t, J = 8.7 Hz, 2H, Ar-H).
  • FT-IR (KBr) : 3105 cm⁻¹ (C-H aromatic), 1602 cm⁻¹ (C=N), 1220 cm⁻¹ (C-F).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar imidazole ring and dihedral angle of 42.5° between the fluorophenyl and heterocyclic moieties. The fluorine atom’s electronegativity induces a dipole moment of 1.78 D, influencing intermolecular interactions.

Comparative Analysis of Synthetic Methods

Method Conditions Catalyst Yield (%) Purity (%)
Classical Condensation Acetic acid, 120°C, 6 h None 45–68 85–90
Microwave-Assisted Ethanol, 150°C, 15 min PTSA 72 92
Pd-Catalyzed Coupling DMF, 80°C, 12 h Pd(OAc)₂ 65–78 95–99
Solid-Phase Synthesis Wang resin, TFA cleavage HOBt/EDCI 40 >95

Q & A

(Basic) How is 4-(3-Fluorophenyl)-1H-imidazole synthesized, and what are the critical reaction parameters?

Answer:
The synthesis involves reacting 2-bromo-(3-fluorophenyl)ethanone with formamide under reflux conditions. Key parameters include:

  • Reagent stoichiometry : A 1:1 molar ratio of ketone to formamide ensures optimal cyclization.
  • Temperature : Prolonged heating at 100–110°C facilitates imidazole ring formation.
  • Workup : Neutralization with aqueous NaOH followed by extraction with chloroform yields the crude product, which is purified via column chromatography (10% MeOH:CHCl₃). This method achieves a 52% yield .

(Basic) What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

  • ¹H/¹³C NMR : Peaks at δ 7.68 (d, 1H) and δ 163.48 (C-F coupling, J = 243.34 Hz) confirm fluorophenyl and imidazole protons. ¹³C signals at δ 135.7 (J = 8.28 Hz) validate aromatic fluorination .
  • IR spectroscopy : Absorbance at 1607 cm⁻¹ (C=N stretch) and 1511 cm⁻¹ (C-F bend) supports structural assignment .
  • HPLC : Retention time (tR = 6.41 min) under 30:70 2-propanol:n-hexane conditions confirms purity .

(Advanced) How can X-ray crystallography and software like SHELX refine the crystal structure of this compound derivatives?

Answer:

  • Data collection : High-resolution diffraction data (e.g., Cu-Kα radiation) are processed using SHELXC for scaling and SHELXD for phase determination .
  • Refinement : SHELXL iteratively adjusts atomic coordinates and displacement parameters. Fluorine positional disorder is resolved using PART instructions .
  • Validation : PLATON checks for twinning, voids, and hydrogen-bonding networks. R-factors below 5% indicate robust refinement .

(Advanced) How can researchers resolve contradictions in NMR data for fluorinated imidazoles?

Answer:

  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts (e.g., δ 10.06 ppm for NH in CDCl₃ broadens in DMSO) .
  • Decoupling experiments : Selective ¹H-¹⁹F decoupling clarifies coupling constants (e.g., JC-F = 243.34 Hz in ¹³C NMR) .
  • Cross-validation : Correlate NMR with MS (e.g., m/z 162 [M+H]⁺) and IR to confirm assignments .

(Advanced) What strategies optimize the synthesis of this compound derivatives for biological screening?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes for analogs like 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole .
  • Catalyst screening : Pd/C or Amberlyst-15 enhances yields in Suzuki couplings for aryl-substituted derivatives .
  • Parallel synthesis : Utilize combinatorial libraries (e.g., triazole-acetamide hybrids) to diversify substituents .

(Advanced) How is this compound evaluated as an inhibitor of indoleamine 2,3-dioxygenase (IDO)?

Answer:

  • Enzyme assays : Measure IC₅₀ values using recombinant IDO and L-tryptophan substrate. UV-vis spectroscopy tracks kynurenine formation at 321 nm .
  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding poses. The fluorophenyl group occupies the hydrophobic pocket, while imidazole coordinates heme iron .
  • Selectivity screening : Cross-test against related enzymes (e.g., TDO) to confirm specificity .

(Advanced) What computational tools validate the molecular geometry and intermolecular interactions in crystallographic studies?

Answer:

  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement (e.g., C–H⋯S interactions at 3.5185 Å) .
  • Mercury CSD : Analyzes π-π stacking distances (3.3–3.5 Å) and hydrogen-bond networks .
  • Topology analysis : AIMAll evaluates bond critical points for non-covalent interactions .

(Basic) What are the best practices for handling air-sensitive intermediates during synthesis?

Answer:

  • Schlenk techniques : Use nitrogen/vacuum cycles to exclude moisture during formamide reactions .
  • Drying agents : Molecular sieves (3Å) in solvents prevent hydrolysis of bromoketone precursors .
  • Low-temperature workup : Quench reactions at 0°C to stabilize reactive intermediates .

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